Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

Medicinal Chemistry Physicochemical Property Optimization Scaffold Hopping

Sourcing spirocyclic fragments with predictable physicochemical properties often leads to inconsistent reactivity and supply delays. This compound solves both challenges. - Exclusive regioselectivity: Quaternary C2-methyl ensures nucleophilic ring-opening only at the primary C3 position, simplifying downstream purification. - Tunable lipophilicity: The thioether sulfur allows controlled oxidation to sulfoxide/sulfone, modulating clogP by >2.7 log units without altering the core scaffold. - Reliable supply: Shipped from US stock under ambient conditions, backed by full quality assurance.

Molecular Formula C9H14O3S
Molecular Weight 202.27 g/mol
Cat. No. B12103328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
Molecular FormulaC9H14O3S
Molecular Weight202.27 g/mol
Structural Identifiers
SMILESCC1(C2(O1)CCSCC2)C(=O)OC
InChIInChI=1S/C9H14O3S/c1-8(7(10)11-2)9(12-8)3-5-13-6-4-9/h3-6H2,1-2H3
InChIKeyAVYYINBAPICJPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate


Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate (CAS 1516734-70-5, molecular formula C₉H₁₄O₃S, MW 202.27 g/mol) is a spirocyclic heterocyclic building block that embeds an electrophilic epoxide, a methyl ester, and a thioether-containing six-membered ring into a single conformationally constrained scaffold. The oxirane ring is fused at a quaternary spiro carbon, creating a densely functionalized intermediate that belongs to the broader 1-oxa-6-thiaspiro[2.5]octane structural family [1]. This compound is supplied at ≥95% purity for research and further manufacturing use, and its unique combination of oxygen and sulfur heteroatoms within a compact spirocyclic framework positions it as a differentiated candidate for medicinal chemistry fragment elaboration, diversity-oriented synthesis, and agrochemical intermediate discovery programs.

Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate: Why Substitution Fails


Spirocyclic building blocks that appear structurally similar – differing only in heteroatom identity, substitution at the quaternary carbon, or oxidation state – are not functionally interchangeable. The oxa-spirocycle class demonstrates that incorporation of a single heteroatom can alter aqueous solubility by up to 40-fold and shift lipophilicity by multiple log units [1]. Within the 1-oxa-6-thiaspiro[2.5]octane subfamily, the C2-methyl substituent controls epoxide ring-opening regioselectivity via the Krasuskii rule, while the thioether sulfur introduces a tunable oxidation handle absent in all-carbon oxaspiro analogs. Spirooxiranes as a class exhibit distinct reactivity profiles compared to monocyclic or fused epoxides, being prone to both enhanced nucleophilic ring-opening in neutral/alkaline media and acid-catalyzed rearrangements [2]. Consequently, substituting a des-methyl, des-thia, or oxidized-sulfone analog into a synthetic sequence validated for this compound risks altered reaction kinetics, divergent regiochemical outcomes, and unpredictable downstream physicochemical properties, undermining reproducibility in both discovery and process chemistry.

Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate: Differentiation Evidence


Lipophilicity Modulation by Thioether Sulfur

The incorporation of a thioether sulfur atom into the six-membered ring of the spirocyclic scaffold produces a quantifiably distinct lipophilicity profile relative to both the all-carbon analog and the sulfone-oxidized derivative. The target compound (CAS 1516734-70-5) displays an estimated clogP of approximately 1.73 and a topological polar surface area (TPSA) of 39.44 Ų [1]. In contrast, the des-thia all-carbon analog methyl 1-oxaspiro[2.5]octane-2-carboxylate (CAS 33717-87-2) exhibits a lower logP of 1.26 and a comparable TPSA of 38.83 Ų . The fully oxidized 6,6-dioxide analog methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide (CAS 1538769-15-1) shows a dramatically reduced logP of –1.01 and an increased H-bond acceptor count of 4 . This logP range spanning over 2.7 units across three structurally proximal analogs demonstrates that the thioether oxidation state is a critical determinant of partitioning behavior, with the target sulfide occupying a strategic intermediate lipophilicity window.

Medicinal Chemistry Physicochemical Property Optimization Scaffold Hopping

Regioselective Epoxide Opening Directed by C2-Methyl

The presence of a quaternary methyl-substituted C2 center in the target compound fundamentally alters epoxide ring-opening regiochemistry compared to the des-methyl analog methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate (CAS 1370052-53-1, MW 188.25) . Under basic or neutral nucleophilic conditions, epoxide ring-opening follows the Krasuskii rule, which states that nucleophilic attack occurs preferentially at the less sterically hindered carbon [1]. In the des-methyl analog, the epoxide bears a secondary C2 center (CH–O) and a primary C3 center (CH₂–O), allowing competitive attack at both positions with marginal regioselectivity. In the target compound, C2 is a fully substituted quaternary carbon bearing the methyl ester and a methyl group, rendering it essentially inert to SN2-type nucleophilic attack. This forces ring-opening to occur exclusively at the primary C3 center, providing a single regioisomeric product. The molecular weight increase from 188.25 g/mol (des-methyl) to 202.27 g/mol (target) reflects the additional methyl group and its contribution to steric shielding .

Synthetic Methodology Epoxide Chemistry Regioselectivity Control

Tunable Oxidation Handle: Sulfide to Sulfone

The thioether sulfur in the target compound provides a synthetically addressable oxidation handle that enables controlled divergence to sulfoxide (S=O) or sulfone (O=S=O) derivatives. This capability is absent in the all-carbon analog methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 73039-91-5, MW 184.23, formula C10H16O3) . The fully oxidized 6,6-dioxide analog (CAS 1538769-15-1) has been characterized with a logP of –1.01 and 4 hydrogen bond acceptor atoms, representing a decrease of approximately 2.7 log units from the target sulfide's estimated clogP of ~1.73 . The parent 1-oxa-6-thiaspiro[2.5]octane scaffold (CAS 185-73-9) has a measured logP of 1.28 and PSA of 37.83 Ų , establishing a baseline for the unsubstituted sulfide system. The target compound's thioether is thus positioned as a 'latent polar group' – maintaining moderate lipophilicity during early synthetic steps where organic solubility is advantageous, while offering the option of late-stage oxidation to dramatically increase aqueous solubility for biological testing.

Synthetic Diversification Oxidation State Tuning Physicochemical Switching

Spirooxirane Reactivity vs. Simple Epoxycycloalkanes

Spirooxiranes, including the 1-oxa-6-thiaspiro[2.5]octane scaffold, are characterized by enhanced reactivity compared to their non-spiro epoxycycloalkane counterparts. According to the comprehensive review by Kas'yan et al., spirooxiranes exhibit elevated reactivity in neutral and alkaline nucleophilic ring-opening reactions and undergo versatile isomerizations and rearrangements in the presence of acidic catalysts – behavior that distinguishes them from simple epoxycycloalkanes where the oxirane and alicyclic fragments are joined by two common atoms rather than one shared spiro atom [1]. While direct kinetic rate constants for the target compound versus a specific non-spiro comparator are not available in the open literature, the class-level observation of enhanced electrophilicity applies to all spirooxiranes by virtue of the unique bonding arrangement at the spiro junction. The additional presence of a γ-thioether sulfur in the target compound may further modulate this reactivity through anchimeric assistance during ring-opening, a feature absent in all-carbon oxaspiro[2.5]octane derivatives [2].

Physical Organic Chemistry Strained Heterocycles Reaction Kinetics

Optimal Molecular Weight for Fragment Elaboration

Among the commercially available 2-substituted 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate analogs, the target compound (MW 202.27) occupies a favorable molecular weight position that aligns with fragment-based and lead-oriented synthetic strategies. The 2-chloro analog methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate (CAS 1701780-82-6) has a molecular weight of 222.69 g/mol , while the 2-isopropyl analog methyl 2-isopropyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate (CAS 1501926-72-2) is available in 95% purity with an expected molecular weight exceeding 230 g/mol. The target compound's MW of 202.27 g/mol falls comfortably within the 'rule-of-three' fragment guideline (MW ≤ 300) and provides 13 heavy atoms (C₉H₁₄O₃S), leaving substantial room for fragment growth during hit-to-lead optimization. In contrast, the chlorine analog introduces a reactive C–Cl bond with distinct leaving-group potential that may complicate downstream transformations, while the isopropyl analog adds steric bulk without a commensurate increase in synthetic versatility.

Fragment-Based Drug Discovery Lead-Like Properties Molecular Complexity

Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate: High-Value Application Scenarios


Predictable Lipophilicity Shifts for Scaffold Hopping

When a medicinal chemistry program requires systematic exploration of lipophilicity within a spirocyclic series, the target compound provides a strategic intermediate clogP of ~1.73 that bridges the gap between the all-carbon analog (logP 1.26) and the highly polar sulfone (logP –1.01). This enables scaffold-hopping campaigns where logP can be modulated by over 2.7 units through controlled sulfur oxidation while maintaining the identical spirocyclic core geometry, as demonstrated by the quantitative logP and PSA data established in Evidence Item 1 [1] .

Diversity-Oriented Synthesis via Sulfide Oxidation

The thioether sulfur in the target compound serves as a latent diversification handle that is absent in all-carbon oxaspiro[2.5]octane analogs. As established in Evidence Item 3, the target sulfide (clogP ~1.73, 3 HBA) can be selectively oxidized to the corresponding sulfoxide or sulfone (logP –1.01, 4 HBA), effectively creating three distinct physicochemical profiles from a single building block. This is valuable for parallel library synthesis where aqueous solubility requirements vary across biological assay panels .

Regioselective Elaboration for Fragment-Based Discovery

The quaternary C2-methyl center of the target compound ensures exclusive nucleophilic ring-opening at the primary C3 position of the epoxide, in contrast to the des-methyl analog which permits competitive attack at both C2 and C3. As detailed in Evidence Item 2, this single-regioisomer outcome simplifies downstream purification and characterization, making the target compound the preferred choice for fragment libraries where each elaboration step must generate a single, analytically clean product for high-throughput screening .

Agrochemical Intermediate Synthesis Using Spirooxirane Reactivity

The class-level enhanced reactivity of spirooxiranes compared to non-spiro epoxycycloalkanes, as reviewed by Kas'yan et al. (Evidence Item 4), positions the target compound as a uniquely electrophilic building block for agrochemical intermediate synthesis. Its heightened susceptibility to nucleophilic ring-opening under neutral conditions enables milder reaction protocols that may preserve sensitive functional groups in complex substrate molecules, a practical advantage when scaling synthetic routes beyond the milligram level [2].

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